TiotropiuM BroMide IMpurity D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

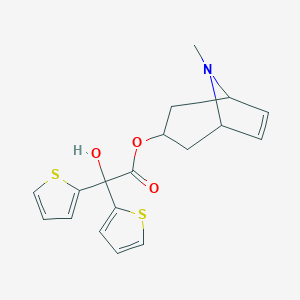

TiotropiuM BroMide IMpurity D: is a complex organic compound with the molecular formula C18H19NO3S2 and a molecular weight of 361.48 . This compound is notable for its unique structure, which includes a bicyclic octane ring fused with a thiophene ring, and is used in various fields of scientific research, particularly in neurology and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of TiotropiuM BroMide IMpurity D involves multiple steps, typically starting with the preparation of the thiopheneacetic acid derivative. The key steps include:

Formation of the thiophene ring: This is usually achieved through a cyclization reaction involving sulfur-containing precursors.

Introduction of the hydroxy group: This step involves the hydroxylation of the alpha position of the thiophene ring.

Formation of the ester linkage: This is achieved by reacting the hydroxy-thiopheneacetic acid with the 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl alcohol under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .

化学反应分析

2.1. Hydrolysis Reactions

Tiotropium bromide undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to form:

-

Dithienylglycolic acid : Hydrolysis of the ester group yields this carboxylic acid derivative .

-

N-methylscopine : Cleavage of the scopine ester bond produces this tertiary amine .

Reaction Pathway :

Tiotropium bromideH2O H+or OH−Dithienylglycolic acid+N methylscopine

2.2. Demethylation Reactions

N-demethyl-tiotropium (Impurity B) forms via demethylation of the scopine moiety during synthesis or storage. This reaction is catalyzed by residual bases or elevated temperatures :

Tiotropium bromideBaseN demethyl tiotropium+CH3Br

2.3. Thermal Degradation

Heating tiotropium bromide above 200°C induces decomposition, producing:

-

Scopine derivatives : Endothermic peaks at 208°C and 221°C correlate with polymorphic transitions and degradation .

-

Volatile by-products : Identified via thermogravimetric analysis (TGA) .

3.1. Intermediate: Scopine Hydrobromide

Impurities in scopine hydrobromide (e.g., inorganic salts, residual solvents) propagate through synthesis, affecting the purity of N-demethyl-tiotropium and final API . For example:

-

Inorganic salts : Residual potassium carbonate or cesium carbonate in scopine hydrobromide reduces reaction yields by 20–30% .

3.2. Methylation Side Reactions

Quaternization of N-demethyl-tiotropium with methyl bromide may produce:

-

Over-methylated derivatives : Excess methyl bromide leads to dimethylated by-products.

-

Unreacted intermediates : Incomplete methylation leaves residual N-demethyl-tiotropium (Impurity B) .

4.1. Acidic Stabilizers

Citric acid (0.05–0.10% w/w) inhibits ethanol/water-induced degradation in metered-dose inhalers (MDIs) by maintaining pH 2.7–3.1, reducing impurities by >50% under accelerated conditions .

4.2. Crystallization Optimization

Crystallizing tiotropium bromide from acetic acid–alcohol solvent systems (1:5–1:20 ratio) achieves:

-

Purity ≥99% : By HPLC, with <0.15% 2,2-dithienyl glycolic acid .

-

Reduced scopine di-(2-thienyl)glycolate : <0.03% via anti-solvent precipitation with acetone .

Analytical Characterization of Impurities

| Impurity | Source/Reaction | Detection Method | Maximum Limit (Ph. Eur.) |

|---|---|---|---|

| A, G | Hydrolysis | HPLC | ≤0.15% |

| B | Demethylation | HPLC-MS | ≤0.10% |

| D* | Not specified | — | — |

*No structural or reaction data for Impurity D was identified in the provided sources .

Critical Gaps in Impurity D Data

While Impurity D is pharmacopoeia-listed, the reviewed literature does not clarify its:

-

Chemical structure or synthetic pathway.

-

Degradation kinetics under stress conditions.

-

Toxicological profile or clinical significance.

科学研究应用

TiotropiuM BroMide IMpurity D has several applications in scientific research:

Neurology: It is used to study neurotransmission, memory, learning, and cognition.

Pharmacology: The compound is used to investigate the function of acetylcholine receptors and other neurotransmitter systems.

Pain and Inflammation: It is used in research related to pain and inflammation mechanisms.

作用机制

The mechanism of action of TiotropiuM BroMide IMpurity D involves its interaction with specific molecular targets, such as acetylcholine receptors. The compound modulates neurotransmitter release and receptor activity, influencing various neural pathways involved in cognition, memory, and pain perception .

相似化合物的比较

Similar Compounds

Thiopheneacetic Acid Derivatives: Compounds with similar thiopheneacetic acid structures but different substituents.

Bicyclic Octane Derivatives: Compounds with similar bicyclic octane structures but different functional groups.

Uniqueness

The uniqueness of TiotropiuM BroMide IMpurity D lies in its combined structural features of the thiophene ring and the bicyclic octane ring, which confer specific biological activities and make it a valuable tool in neurological and pharmacological research .

属性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOUIFCFAXEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。